molecular formula C25H27NO6 B13394766 4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxidanylidene-butanoic acid

4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxidanylidene-butanoic acid

Cat. No.: B13394766
M. Wt: 437.5 g/mol
InChI Key: OCMZRMNYEXIKQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(OcHex)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-aspartic acid 1-cyclohexyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, while the cyclohexyl ester protects the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asp(OcHex)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The cyclohexyl ester is formed by reacting the carboxyl group with cyclohexanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Fmoc-Asp(OcHex)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, which allows for the efficient and high-throughput production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asp(OcHex)-OH undergoes several types of reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the cyclohexyl ester can be hydrolyzed under acidic or basic conditions.

    Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; acidic or basic hydrolysis for cyclohexyl ester removal.

    Coupling: DCC or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA).

Major Products Formed

The major products formed from these reactions are the deprotected amino acid or peptide, along with by-products such as fluorenylmethanol and cyclohexanol.

Scientific Research Applications

Chemistry

Fmoc-Asp(OcHex)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protective group in solid-phase peptide synthesis.

Biology

In biological research, Fmoc-Asp(OcHex)-OH is used to create peptide-based biomaterials and drug delivery systems. Its ability to form stable peptide bonds is crucial for the development of peptide therapeutics.

Medicine

In medicine, peptides synthesized using Fmoc-Asp(OcHex)-OH are used in the development of vaccines, enzyme inhibitors, and diagnostic tools

Industry

Industrially, Fmoc-Asp(OcHex)-OH is used in the production of peptide-based materials for various applications, including cosmetics, food additives, and biodegradable polymers.

Mechanism of Action

The mechanism of action of Fmoc-Asp(OcHex)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the cyclohexyl ester protects the carboxyl group. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OcHex)-OH but with a tert-butyl ester instead of a cyclohexyl ester.

    Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a tert-butyl ester.

    Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butoxycarbonyl (Boc) protective group.

Uniqueness

Fmoc-Asp(OcHex)-OH is unique due to its cyclohexyl ester, which provides different steric and electronic properties compared to other esters like tert-butyl. This can influence the reactivity and stability of the compound during peptide synthesis.

Properties

IUPAC Name

4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMZRMNYEXIKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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